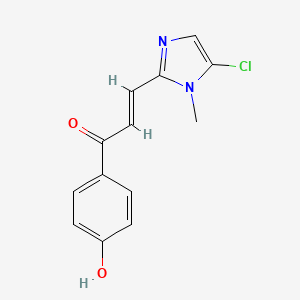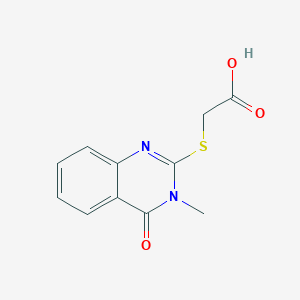![molecular formula C12H17NO2 B12228147 2-Methyl-3-[(oxan-3-yl)methoxy]pyridine](/img/structure/B12228147.png)
2-Methyl-3-[(oxan-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(oxan-3-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a pyridine ring substituted with a methyl group and an oxan-3-ylmethoxy group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-[(oxan-3-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methyl and oxan-3-ylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-Methyl-3-[(oxan-3-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-{[(oxan-2-yl)methoxy]methyl}aniline
- 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
- 7-methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Comparison: Compared to similar compounds, 2-Methyl-3-[(oxan-3-yl)methoxy]pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of the oxan-3-ylmethoxy group can enhance its solubility and reactivity compared to other pyridine derivatives.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methyl-3-(oxan-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C12H17NO2/c1-10-12(5-2-6-13-10)15-9-11-4-3-7-14-8-11/h2,5-6,11H,3-4,7-9H2,1H3 |
InChI Key |
BIOUZYORYKHNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(2-Methyl-1,3-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-(trifluoromethyl)pyridine](/img/structure/B12228066.png)
![1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12228074.png)
![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide](/img/structure/B12228089.png)
![[2-(5-methylpyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12228090.png)

![3-Cyclopropyl-6-{[1-(5-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12228099.png)

![1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12228122.png)
![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B12228133.png)
![{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanol](/img/structure/B12228134.png)
![4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B12228136.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228141.png)
